molecular formula C15H19N3O4S B2499082 N-(3,4-dimethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide CAS No. 893342-45-5

N-(3,4-dimethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

Cat. No. B2499082
CAS RN: 893342-45-5
M. Wt: 337.39
InChI Key: CUHUCLVHNFVCLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves multi-step reactions that can include the formation of sulfonamides through reactions involving sulfonate groups. For instance, the synthesis of sulfonamide derivatives from 6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamides demonstrates complex reactions that can yield compounds with significant antibacterial activity (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000)[(https://consensus.app/papers/synthesis-activity-gadad/c7045b5e277d5db3aa69d4c9b19fec9b/?utm_source=chatgpt)]. Similarly, the synthesis of sulfonamide-derived ligands and their metal complexes provides insights into the nature of bonding and the structure of such compounds (Chohan & Shad, 2011)[(https://consensus.app/papers/sulfonamidederived-compounds-transition-metal-chohan/33b8ed0a1e9e559c9b0c233af6da5071/?utm_source=chatgpt)].

Molecular Structure Analysis

The molecular structure of sulfonamide and pyrimidine derivatives is crucial for understanding their chemical behavior. Studies often focus on the crystal structures to elucidate hydrogen bonding patterns and molecular geometries. For example, the investigation into the crystal structures of pyrimethaminium benzenesulfonate monohydrate reveals detailed interactions between pyrimidine rings and sulfonate groups, highlighting the importance of hydrogen bonding in determining the structure (Balasubramani, Muthiah, & Lynch, 2007)[(https://consensus.app/papers/r228-motifs-aminopyrimidine-sulfonatecarboxylate-balasubramani/9984382307f151f5b9c3db993078aea8/?utm_source=chatgpt)].

Chemical Reactions and Properties

Sulfonamide derivatives participate in a variety of chemical reactions, influencing their properties and potential applications. The reactivity of these compounds with other chemical species, including transition metals, can lead to the formation of complexes with distinct properties (Chohan & Shad, 2011)[(https://consensus.app/papers/sulfonamidederived-compounds-transition-metal-chohan/33b8ed0a1e9e559c9b0c233af6da5071/?utm_source=chatgpt)]. Additionally, the synthesis of 5-guanylhydrazone derivatives from thiocyanato-2-sulfonamides showcases the chemical versatility of sulfonamide compounds (Gadad et al., 2000)[(https://consensus.app/papers/synthesis-activity-gadad/c7045b5e277d5db3aa69d4c9b19fec9b/?utm_source=chatgpt)].

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The detailed study of crystal structures, as seen in sulfonamide complexes, provides insights into the physical properties that are crucial for understanding the material's behavior under different conditions (Balasubramani et al., 2007)[(https://consensus.app/papers/r228-motifs-aminopyrimidine-sulfonatecarboxylate-balasubramani/9984382307f151f5b9c3db993078aea8/?utm_source=chatgpt)].

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including reactivity, stability, and interactions with other molecules, are central to their applications in various fields. The interaction of sulfonamide derivatives with metal ions to form complexes highlights their chemical versatility and potential for creating materials with specific properties (Chohan & Shad, 2011)[(https://consensus.app/papers/sulfonamidederived-compounds-transition-metal-chohan/33b8ed0a1e9e559c9b0c233af6da5071/?utm_source=chatgpt)].

Scientific Research Applications

Antibacterial Activity

N-(3,4-dimethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide derivatives have demonstrated significant antibacterial activity. This includes effectiveness against both Escherichia coli and Staphylococcus aureus, comparable to established antibiotics such as sulfamethoxazole and Norfloxacin. These derivatives also show moderate activity against other bacteria like Salmonella typhi, Pseudomonas aeruginosa, and Pneumococci (Gadad et al., 2000).

Application in Fingerprint Analysis

Certain derivatives of this compound have been explored for their potential in latent fingerprint analysis. These compounds exhibit properties like good stickiness and finger rhythm without dense dust, making them suitable for detecting fingerprints on various flat surfaces (Khan et al., 2019).

Molecular Complex Studies

Studies on molecular complexes involving N-(3,4-dimethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide have provided insights into molecular interactions and hydrogen bonding patterns. These studies are crucial for understanding the drug interactions at a molecular level (Bettinetti et al., 1997).

VEGFR-2 Inhibition in Cancer Research

Novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety, closely related to N-(3,4-dimethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, have been developed as potential vascular endothelial growth factor receptor (VEGFR)-2 inhibitors. These compounds show promise in the treatment of various cancers (Ghorab et al., 2016).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-9-6-7-12(8-10(9)2)16-23(21,22)13-11(3)17(4)15(20)18(5)14(13)19/h6-8,16H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHUCLVHNFVCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

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